Home > Products > Screening Compounds P116863 > (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride
(6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride - 2195876-97-0

(6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride

Catalog Number: EVT-3134349
CAS Number: 2195876-97-0
Molecular Formula: C12H15Cl2N3O
Molecular Weight: 288.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-(1-Benzyl-5-Methyl-1H-1,2,3-Triazol-4-yl)-6-(3-Methoxyphenyl)Pyrimidin-2-Amine []

    Compound Description: This compound belongs to the 1,2,3-triazole family, recognized for their applications in pharmaceuticals, polymers, and materials. It demonstrates diverse biological activities, including antibacterial, anti-allergic, and anti-HIV properties, highlighting its potential as a chemotherapeutic agent. []

    Relevance: Both this compound and (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride share a central pyrimidine ring substituted with a methoxyphenyl group. The variation lies in the substituent at the pyrimidine ring's 4-position. This structural similarity suggests potential overlap or distinction in their biological activities, warranting further investigation. []

2. N-(2-{[5-Bromo-2-(Morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-Methoxyphenyl)-4-Methylbenzenesulfonamide []

    Compound Description: This compound exhibits a distinct structure featuring a sulfonamide group bridging two benzene rings. It also contains a morpholine ring in a chair conformation. The molecule showcases weak intramolecular π–π stacking interactions. []

3. (E)-3-{2-Amino-4-Ethoxy-6-[N-(4-Methoxyphenyl)-N-Methylamino]Pyrimidin-5-yl}-1-Phenylprop-2-en-1-one []

    Compound Description: A key feature of this compound is its pyrimidine ring adopting a near-perfect boat conformation. Additionally, there is evidence of molecular electronic structure polarization based on bond distances. Intermolecular hydrogen bonding involving N-H...O interactions leads to the formation of chains with edge-fused R2(4)(8) and R2(2)(20) rings. []

4. 4-[6-[4-(1-Piperazinyl)Phenyl]Pyrazolo[1,5-a]Pyrimidin-3-yl]Quinoline Dihydrochloride (LDN 193189) []

    Compound Description: This compound acts as a potent inhibitor of bone morphogenetic protein (BMP) signaling by specifically targeting the BMP receptor activin receptor–like kinase 3 (ALK3). LDN 193189 demonstrates its biological effect by blocking SMAD phosphorylation, both in vitro and in vivo, ultimately leading to enhanced liver regeneration after partial hepatectomy. []

    Relevance: Although structurally distinct from (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride, LDN 193189's inclusion stems from its role as a tool compound in a study investigating the regulation of blood-brain barrier transporters. This research explores the impact of TGF-β/ALK1 signaling, a pathway modulated by LDN 193189, on the expression and activity of organic anion transporting polypeptide 1a4 (Oatp1a4). []

5. (2,6-Difluorophenyl)(6-methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone []

    Compound Description: This compound exhibits potent anticancer activity. In vitro studies demonstrated its efficacy against two human breast cancer cell lines, MCF-7 and MDA-MB231, often surpassing the reference drug in activity. Notably, it showcased superior activity compared to erlotinib. []

    Relevance: While this compound and (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride are structurally distinct, they both fall under the broad category of heterocyclic compounds containing a methoxyphenyl group. This grouping emphasizes the significance of this chemical moiety in designing compounds with potential biological activities, particularly in the context of anticancer drug discovery. []

6. (6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(6-methoxypyridin-3-yl)methanone []

    Compound Description: Similar to the previous compound, this molecule also displays potent anticancer properties. It exhibited higher activity against the MCF-7 and MDA-MB231 breast cancer cell lines compared to the reference drug. []

    Relevance: This compound shares a structural resemblance with (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride as both contain a methoxyphenyl group. Despite being part of different chemical classes, the presence of this shared moiety suggests its potential importance for biological activity. Further investigation into the structure-activity relationship could reveal specific contributions of the methoxyphenyl group and other structural features to their anticancer properties. []

7. (6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(pyrimidin-5-yl)methanone []

    Compound Description: This compound demonstrates potent anticancer activity, particularly against breast cancer cell lines MCF-7 and MDA-MB231, with higher activity than the reference drug. Its strong EGFR tyrosine kinase inhibitory activity further highlights its potential as an anticancer agent. []

    Relevance: The link to (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride lies in the common presence of a pyrimidine ring. Despite variations in substitutions and adjacent structures, this shared feature suggests a potential for common targets or mechanisms of action, particularly regarding their anticancer properties. []

8. 6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinoline []

    Compound Description: This compound displays notable anticancer activity. It exhibited higher activity than the reference drug when tested against MCF-7 and MDA-MB231 breast cancer cell lines. []

    Relevance: Both this compound and (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride belong to the category of aromatic heterocycles, sharing a common structural feature of a methoxyphenyl group. Although their core structures differ, this similarity suggests the methoxyphenyl group could contribute to their biological activity. Further investigation is needed to establish the specific roles of this group and other structural components in their anticancer properties. []

9. 6-Methoxy-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-tosyl-1,2,3,4-tetrahydroisoquinoline []

    Compound Description: This compound exhibits potent anticancer activity, showing higher effectiveness against breast cancer cell lines MCF-7 and MDA-MB231 compared to the reference drug. Its notable EGFR tyrosine kinase inhibitory activity further strengthens its potential as an anticancer agent. []

10. 6-Methoxy-2-((4-methoxyphenyl)sulfonyl)-1-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline []

    Compound Description: This compound exhibits potent anticancer activity. In vitro studies revealed its high effectiveness against two human breast cancer cell lines, MCF-7 and MDA-MB231, surpassing the reference drug's activity. It also demonstrates significant inhibitory activity against EGFR tyrosine kinase, suggesting its potential as an anticancer therapeutic. []

    Relevance: This compound shares a key structural feature with (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride: a methoxyphenyl group directly attached to a heterocyclic ring. While the core structures differ, this similarity suggests the methoxyphenyl group may play a role in their biological activity, potentially influencing target binding or other pharmacological interactions. []

11. 1-Amino-5-(4-Methoxybenzoyl)-4-(4-Methoxyphenyl)Pyrimidin-2(1H)-One []

    Compound Description: This compound is a key synthetic intermediate used in producing a series of novel 2-oxopyrimidin-1(2H)-yl-urea and thiourea derivatives. []

    Relevance: It is a direct precursor to a series of urea and thiourea compounds that share the 4-Methoxyphenylpyrimidine core structure with (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride. These compounds offer valuable insights into structure-activity relationships and potential applications in medicinal chemistry. []

12. R-4-{2-[5-(2-Fluoro-3-Methoxyphenyl)-3-(2-Fluoro-6-[Trifluoromethyl]Benzyl)-4-Methyl-2,6-Dioxo-3,6-Dihydro-2H-Pyrimidin-1-yl]-1-Phenylethylamino}Butyric Acid Sodium Salt (Elagolix) []

    Compound Description: Elagolix is a uracil phenylethylamine derivative. It is a potent and selective antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R). Notably, elagolix demonstrates good oral bioavailability and effectively suppresses luteinizing hormone levels in castrated macaques. []

    Relevance: Elagolix shares a structural motif with (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride, particularly the presence of a methoxyphenyl group linked to a heterocycle. Though their core structures and biological targets differ, this similarity highlights the recurrence of this specific moiety in designing bioactive molecules, indicating its potential significance in medicinal chemistry. []

13. N-(4-Fluorophenyl)-2-((4-(1H-Benzimidazol-2-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)thio)acetamide (4m) []

    Compound Description: This compound, designated as 4m, displays potent fungicidal activity against Botrytis cinerea. It exhibits an EC50 value of 0.13 μg/mL, demonstrating greater potency compared to carbendazim, a standard fungicide. []

    Relevance: 4m shares a direct structural relationship with (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride through the common (6-(4-Methoxyphenyl)pyrimidin moiety. The key distinction lies in the substitutions at the 2- and 4-positions of the pyrimidine ring. This structural comparison is crucial for understanding the structure-activity relationship within this class of compounds and their potential for developing novel fungicides. []

14. Methanone (R547) []

    Compound Description: Classified as a 2,4-diamino-5-ketopyrimidine, R547 functions as a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), essential regulators of the cell cycle. Its structure, particularly the 2,4-diaminopyrimidine core substituted with a 4-piperidine at C2 and 2-methoxybenzoyl at C5, is key for its inhibitory activity. []

    Relevance: R547 shares a structural motif with (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride through the presence of a methoxyphenyl group. Despite belonging to different chemical classes, this shared feature indicates the relevance of this moiety in interacting with biological targets. []

15. 8-(2,4-Bis(3-Methoxyphenyl)-5,8-Dihydropyrido[3,4-d]Pyrimidin-7(6H)-yl)-N-Hydroxy-8-Oxooctanamide (8f) []

    Compound Description: This compound acts as a highly selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme implicated in various cellular processes. It demonstrates an impressive IC50 of 6.4 nM for HDAC6, exhibiting over 48-fold selectivity over other HDAC subtypes. []

    Relevance: Both 8f and (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride share a structural similarity in their aromatic heterocyclic frameworks, incorporating a methoxyphenyl group. While they belong to different chemical classes, this shared feature suggests a potential for engaging in similar pharmacological interactions or targeting related biological pathways. []

16. N,N-Diethyl-2-[2-(4-Methoxyphenyl)-5,7-Dimethylpyrazolo[1,5-a]Pyrimidin-3-yl]Acetamide ([11C]DPA-713) []

    Compound Description: [11C]DPA-713 serves as a second-generation PET radiotracer for imaging translocator protein 18 kDa (TSPO). This protein is a marker for activated microglia and peripheral myeloid-lineage cells, making [11C]DPA-713 valuable for studying neuroinflammation in vivo. []

    Relevance: [11C]DPA-713 shares the (4-Methoxyphenyl)pyrimidine structural motif with (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride. Although their specific applications and substitutions differ, the shared core highlights the significance of this structure in diverse medicinal chemistry contexts, ranging from anti-inflammatory agents to potential applications in neurology. [, ]

17. N-{2-[(2-Dimethylaminoethyl)Methyl-Amino]-5-[4-(1-Methyl-1H-Indol-3-Yl)Pyrimidin-2-Ylamino]-4-Methoxyphenyl}Acrylamide Dichloroacetate []

    Compound Description: This compound demonstrates strong inhibitory activity against the epidermal growth factor receptor (EGFR) and its mutants (L858R, 1790M, and Exon19). Its potential as an anticancer agent is particularly promising for treating various EGFR-mediated cancers, including lung, ovarian, cervical, colorectal, breast, and pancreatic cancers, among others. []

    Relevance: This compound and (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride are structurally related through the shared 4-methoxyphenylpyrimidine moiety. The distinct difference lies in the substitutions on the pyrimidine and phenyl rings. This comparison offers insights into the structure-activity relationships within this class of compounds, suggesting that modifications at these positions can significantly influence their pharmacological properties, particularly their efficacy as EGFR inhibitors. []

18. 2-((3-Cyano-4-(3,4-Dichlorophenyl)-6-(4-Hydroxy-3-Methoxyphenyl)Pyridin-2-yl)Amino)-N-(5-(Substituted)-(6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidin-5-yl)-1,3,4-Oxadiazol-2-yl)Acetamide []

    Compound Description: This compound belongs to the 1,2,3,4-tetrahydropyrimidine class, known for its potential biological activities. It exhibits promising antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Staphylococcus Pyogenus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, it shows activity against the fungal species Candida albicans, Aspergillus niger, and Aspergillus clavatus. []

    Relevance: Both this compound and (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride share the 4-methoxyphenylpyrimidine moiety as a common structural feature. This structural similarity highlights the potential significance of this particular moiety for biological activity, particularly in the context of antimicrobial drug development. []

19. 3-Chloro-5-[(4-Methylpiperazin-1-yl)Methyl]-9H-Xanthen-9-One Dihydrochloride (HBK-5) []

    Compound Description: HBK-5 belongs to the xanthone family, known for their diverse biological activities. This particular derivative demonstrates both antidepressant- and anxiolytic-like effects in mice models. Importantly, HBK-5 does not impair cognitive or motor functions at its effective doses, suggesting a favorable safety profile. []

    Relevance: While structurally distinct from (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride, HBK-5's inclusion stems from its role as a positive control in a study investigating the antidepressant and anxiolytic activities of a novel xanthone derivative. The study highlights the potential of modifying xanthone structures, particularly incorporating piperazine moieties, to enhance their therapeutic effects on central nervous system disorders. []

20. Ethyl {[7-Amino-6-Cyano-5-(4-Methoxyphenyl)-4-Oxo-3,5-Dihydro-4H-Pyrano[2,3-d]Pyrimidin-2-yl)Thio}Acetate []

    Compound Description: This compound belongs to a novel class of 4H-pyrano[2,3-d]pyrimidines, synthesized from the reaction of S-alkyl thiobarbiturates with aromatic aldehydes and malononitrile (or arylmethylidenemalononitrile). It exhibits moderate activity as a 2,4-D antidote and as a plant growth regulator. []

    Relevance: This compound shares a direct structural relationship with (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride through the shared (4-Methoxyphenyl)pyrimidine core structure. The presence of the pyrano ring fused to the pyrimidine ring in this compound leads to a distinct chemical class with potentially unique biological properties. []

21. 2,4-Diamino-5-(4-Methoxyphenyl)Pyrrolo[2,3-d]Pyrimidine []

    Compound Description: This compound serves as a crucial intermediate in the total synthesis of Rigidin, a marine alkaloid with potential biological activities. []

    Relevance: This compound shares a key structural element with (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride: the 4-methoxyphenylpyrimidine moiety. Despite the variation in the core structure (pyrrolopyrimidine vs. pyrimidine), the presence of this shared motif suggests its potential significance in biological activity. This similarity is particularly interesting given that both compounds are involved in the synthesis or are themselves natural products, highlighting the relevance of this structural motif in diverse chemical and biological contexts. []

22. N-tert-Butyl-2-[2-(3-Methoxyphenyl)-6-[3-(Morpholin-4-yl)Propoxy]-4-Oxopyrido[2,3-d]Pyrimidin-3(4H)-yl]Acetamide (TASP0434299) []

    Compound Description: TASP0434299 belongs to the pyridopyrimidin-4-one class and demonstrates potential as a radioligand for the arginine vasopressin 1B (V1B) receptor. It shows high binding affinity for both human and rat V1B receptors, with IC50 values in the sub-nanomolar range. It acts as a potent antagonist at the human V1B receptor without significant affinity for other targets. []

    Relevance: TASP0434299 and (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride both contain a methoxyphenyl group, indicating a shared structural feature. While their core structures and biological targets differ significantly, this commonality emphasizes the versatility of the methoxyphenyl group in medicinal chemistry. []

Properties

CAS Number

2195876-97-0

Product Name

(6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride

IUPAC Name

[6-(4-methoxyphenyl)pyrimidin-4-yl]methanamine;dihydrochloride

Molecular Formula

C12H15Cl2N3O

Molecular Weight

288.17

InChI

InChI=1S/C12H13N3O.2ClH/c1-16-11-4-2-9(3-5-11)12-6-10(7-13)14-8-15-12;;/h2-6,8H,7,13H2,1H3;2*1H

InChI Key

MFERHQVNNDFHSG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NC=NC(=C2)CN.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.